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Compound of Interest

Compound Name: 1-Bromo-2,3,4-trimethoxybenzene

Cat. No.: B077699

Introduction

1-Bromo-2,3,4-trimethoxybenzene is a polysubstituted aromatic compound that serves as a
valuable and versatile building block in modern organic synthesis. Its unique substitution
pattern, featuring a reactive bromine atom and three electron-donating methoxy groups, allows
for a diverse range of chemical transformations. The bromine atom is amenable to various
palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and
carbon-heteroatom bonds. The methoxy groups, on the other hand, influence the electronic
properties of the benzene ring and can be key pharmacophoric elements in the design of
biologically active molecules. This document provides detailed application notes, experimental
protocols, and mechanistic insights into the use of 1-Bromo-2,3,4-trimethoxybenzene in the
synthesis of complex organic molecules for researchers, scientists, and drug development
professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-2,3,4-trimethoxybenzene is
presented in the table below. This information is crucial for reaction planning, purification, and
analytical characterization.
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Property Value

CAS Number 51594-35-5

Molecular Formula CoH11BrOs

Molecular Weight 247.09 g/mol

Appearance Off-white to pale yellow solid
Melting Point 78-82 °C[1]

Boiling Point Not available

N Soluble in common organic solvents (e.g., THF,
Solubility )
Dioxane, Toluene, DMF)

Applications in Organic Synthesis

The reactivity of the carbon-bromine bond in 1-Bromo-2,3,4-trimethoxybenzene makes it an
ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions
are foundational in the construction of complex molecular architectures found in
pharmaceuticals, natural products, and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp?)-C(sp?) bonds,
enabling the synthesis of biaryl compounds. 1-Bromo-2,3,4-trimethoxybenzene can be
efficiently coupled with a wide range of aryl- and heteroarylboronic acids or esters.

Representative Data for Suzuki-Miyaura Coupling of Substituted Bromo-methoxybenzenes

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura
coupling of bromo-methoxybenzene derivatives with phenylboronic acid. This data serves as a
guide for optimizing the reaction of 1-Bromo-2,3,4-trimethoxybenzene.
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Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2,3,4-trimethoxybenzene with

Phenylboronic Acid

Materials:

Phenylboronic acid (1.2 mmol, 1.2 equiv)

1-Bromo-2,3,4-trimethoxybenzene (1.0 mmol, 1.0 equiv)

Palladium(ll) acetate (Pd(OAc)z, 0.02 mmol, 2 mol%)

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
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Potassium phosphate (KsPOa, 2.0 mmol, 2.0 equiv)

Anhydrous 1,4-Dioxane (8 mL)

Degassed Water (2 mL)

Schlenk flask and standard laboratory glassware for inert atmosphere reactions

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1-Bromo-2,3,4-
trimethoxybenzene, phenylboronic acid, and finely ground potassium phosphate.

In a separate vial, prepare the catalyst system by dissolving Pd(OAc)2 and SPhos in a small
amount of anhydrous dioxane.

Add the catalyst solution to the Schlenk flask containing the reagents.

Add the remaining anhydrous dioxane and degassed water to the reaction mixture.

Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts,
washing the pad with ethyl acetate.

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3,4-
trimethoxy-1,1'-biphenyl.
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A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen
bonds, enabling the synthesis of arylamines. 1-Bromo-2,3,4-trimethoxybenzene can be

coupled with a variety of primary and secondary amines.
Representative Data for Buchwald-Hartwig Amination of Substituted Bromoarenes

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig
amination of substituted bromoarenes with aniline, providing a basis for reaction optimization.

[3]
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Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-2,3,4-trimethoxybenzene

with Aniline

Materials:

e 1-Bromo-2,3,4-trimethoxybenzene (1.0 mmol, 1.0 equiv)

e Aniline (1.2 mmol, 1.2 equiv)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s, 0.02 mmol, 2 mol%)

o 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

e Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

e Anhydrous Toluene (5 mL)
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e Schlenk tube and standard laboratory glassware for inert atmosphere reactions

Procedure:

To an oven-dried Schlenk tube under an inert atmosphere, add 1-Bromo-2,3,4-
trimethoxybenzene, Pdz(dba)s, XPhos, and NaOtBu.

o Evacuate and backfill the Schlenk tube with the inert gas three times.
e Add anhydrous toluene via syringe, followed by the addition of aniline.
e Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

» Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-
24 hours.[3]

e Upon completion, cool the reaction mixture to room temperature.
» Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
o Wash the filtrate with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
N-(2,3,4-trimethoxyphenyl)aniline.
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Catalytic cycle for the Buchwald-Hartwig amination.

Other Cross-Coupling Reactions

1-Bromo-2,3,4-trimethoxybenzene is also a suitable substrate for other important cross-
coupling reactions, including:

o Heck Reaction: For the synthesis of substituted alkenes from the reaction with an alkene in
the presence of a palladium catalyst and a base.[5][6]

e Sonogashira Coupling: For the formation of arylalkynes by coupling with a terminal alkyne,
typically using a palladium catalyst and a copper(l) co-catalyst.[2][7]

« Stille Coupling: For the creation of carbon-carbon bonds by reacting with an organostannane
reagent.[8][9]
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Application in the Synthesis of Bioactive Molecules

The trimethoxyphenyl motif is a common feature in a variety of biologically active natural
products and synthetic compounds. While specific examples originating directly from 1-Bromo-
2,3,4-trimethoxybenzene are not extensively documented, the closely related 3,4,5-
trimethoxyphenyl moiety is a key pharmacophore in the combretastatin family of natural
products.[6] Combretastatins are potent inhibitors of tubulin polymerization and exhibit
significant anticancer activity.[6] It is therefore plausible that derivatives of 1-Bromo-2,3,4-
trimethoxybenzene could also serve as precursors to novel tubulin inhibitors.

Proposed Biological Target: Tubulin Polymerization

Many compounds containing the trimethoxyphenyl group act as antimitotic agents by binding to
the colchicine site on B-tubulin. This binding event disrupts the polymerization of tubulin into
microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The
inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately
triggers apoptosis (programmed cell death) in cancer cells.
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Proposed mechanism of action for anticancer agents derived from 1-Bromo-2,3,4-
trimethoxybenzene.

Conclusion

1-Bromo-2,3,4-trimethoxybenzene is a highly valuable and versatile building block for organic
synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling
reactions provides a straightforward entry to a diverse array of complex organic molecules. The
trimethoxyphenyl moiety, readily installed using this starting material, is a key structural feature
in a number of biologically active compounds, particularly those targeting tubulin
polymerization. The protocols and data presented in this document serve as a guide for
researchers to unlock the synthetic potential of 1-Bromo-2,3,4-trimethoxybenzene in the
development of novel pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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